molecular formula C9H8N2O2 B1370956 1-Acetyl-5-hydroxy-7-azaindole CAS No. 1082041-98-2

1-Acetyl-5-hydroxy-7-azaindole

Cat. No.: B1370956
CAS No.: 1082041-98-2
M. Wt: 176.17 g/mol
InChI Key: PPKXTWKGFGLLEB-UHFFFAOYSA-N
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Description

1-Acetyl-5-hydroxy-7-azaindole is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by a pyrrole ring fused to a pyridine ring, with a hydroxyl group at the 5-position and an ethanone group at the 1-position

Mechanism of Action

Target of Action

The primary target of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of the FGFR signaling pathway, which is often abnormally activated due to amplification, fusion, or missense mutations in the exon of FGFR family members .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the receptor results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the fgfr signaling pathway, which this compound targets, is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of fibroblast growth factors and the expression levels of FGFR isoforms in the environment.

Biochemical Analysis

Biochemical Properties

1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in the context of cancer, where abnormal FGFR signaling can lead to uncontrolled cell growth and tumor progression.

Cellular Effects

The effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating FGFR activity.

Molecular Mechanism

At the molecular level, 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone exerts its effects primarily through the inhibition of FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in cancer cells, potentially reducing its efficacy over time . This highlights the importance of understanding the temporal dynamics of the compound’s effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic pathways of the compound can influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in tumor tissues, where it exerts its inhibitory effects on FGFRs . Its distribution is influenced by factors such as tissue permeability and the presence of efflux transporters, which can affect its localization and therapeutic outcomes.

Subcellular Localization

The subcellular localization of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-hydroxy-7-azaindole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with an ethanone group . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-hydroxy-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the hydroxyl group yields ketones or aldehydes.
  • Reduction of the ethanone group yields alcohols.
  • Substitution reactions yield various substituted pyrrolopyridines.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-hydroxy-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXTWKGFGLLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CN=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650591
Record name 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-98-2
Record name 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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